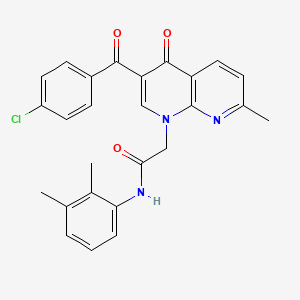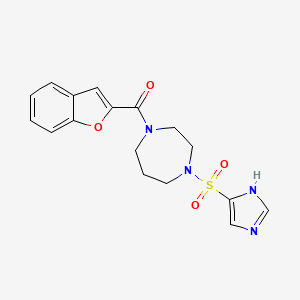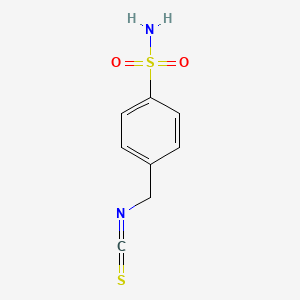
4-(Isotiocianatometil)benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S2 and a molecular weight of 228.3 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH2). This compound is known for its diverse applications in scientific research and industry.
Aplicaciones Científicas De Investigación
4-(Isothiocyanatomethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
The synthesis of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with thiophosgene (CSCl2) under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-(aminomethyl)benzenesulfonamide
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures (0-5°C) to prevent side reactions.
Product: 4-(Isothiocyanatomethyl)benzene-1-sulfonamide
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(Isothiocyanatomethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The isothiocyanate group can be hydrolyzed in the presence of water or aqueous acids to form amines and carbon dioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, water).
Mecanismo De Acción
The mechanism of action of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonamide group may also interact with biological targets, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(Aminomethyl)benzenesulfonamide: Lacks the isothiocyanate group, making it less reactive.
4-(Isothiocyanatomethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group, leading to different reactivity and applications.
4-(Isothiocyanatomethyl)benzenesulfonic acid: Contains a sulfonic acid group, which affects its solubility and reactivity.
The uniqueness of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide lies in its combination of the isothiocyanate and sulfonamide groups, providing a versatile platform for various chemical and biological applications.
Propiedades
IUPAC Name |
4-(isothiocyanatomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLNKDNBDCKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
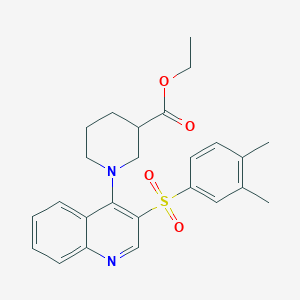
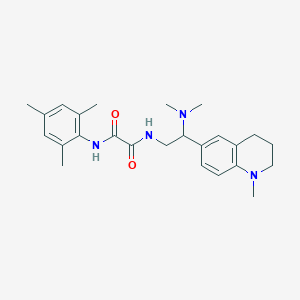
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
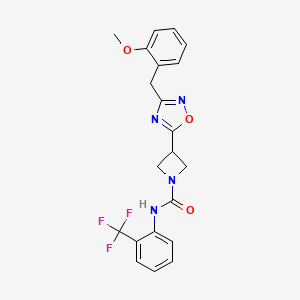
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)
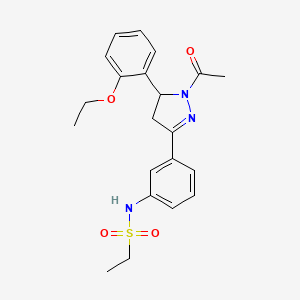
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)
